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Compound of Interest

Compound Name: 2-Amino-8-bromopurineriboside

CAS No.: 3001-47-6

Cat. No.: B1382075

Get Quote

Executive Summary & Mechanism of Action
2-Amino-8-bromopurineriboside is not merely a generic nucleoside analog; it is a precision

tool used to interrogate the glycosidic torsion angle of nucleic acid enzymes and receptors.

Unlike natural purines (Adenosine, Guanosine) which exist in a dynamic equilibrium between

anti and syn conformations (favoring anti in solution), the introduction of a bulky bromine atom

at the C8 position creates significant steric clash with the ribose sugar (specifically the O4'

oxygen). This forces the nucleoside to adopt the syn conformation.

Core Applications:
Conformational Probing: Determining if a target enzyme (e.g., Polymerase, Deaminase,

PNP) requires the substrate to be in the anti conformation for catalysis.

Synthetic Scaffold: The C8-Bromine serves as an excellent leaving group for
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reactions, allowing the rapid generation of C8-substituted libraries (amino, thio, alkyl
derivatives).

Heavy-Atom Phasing: The bromine atom provides anomalous scattering for X-ray

crystallography phasing of nucleoside-protein complexes.

Structural Biology: The Syn-Conformation Lock
The primary utility of this compound lies in its ability to "freeze" the glycosidic bond. This allows

researchers to map the active site geometry of purine-processing enzymes.

Mechanistic Diagram: Steric Control of Conformation
The following diagram illustrates the steric hindrance driving the syn preference.
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Figure 1: Mechanistic logic of the 8-bromo substitution. The bulky bromine atom prevents the

'anti' conformation, locking the molecule in 'syn'.

Experimental Design & Protocols
Protocol A: Enzymatic Steric Exclusion Assay
Objective: Determine if your target enzyme (e.g., a Purine Nucleoside Phosphorylase or RNA

Polymerase) strictly requires an anti substrate.

Rationale: If the enzyme accepts 2-Aminopurine riboside (parent) but rejects 2-Amino-8-
bromopurineriboside, the active site likely imposes a strict steric constraint favoring the anti
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conformation.

Materials:

Test Compound: 2-Amino-8-bromopurineriboside (10 mM stock in DMSO).

Control Compound: 2-Aminopurine riboside (2-AP, anti-favoring).

Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2.

Detection: HPLC or Spectrophotometry (monitoring depletion of substrate).

Workflow:

Solubilization: Dissolve 2-Amino-8-bromopurineriboside in 100% DMSO.

Note: Do not store in aqueous buffer for >24h to avoid slow debromination or hydrolysis.

Reaction Setup:

Prepare 100 µL reaction mix: Buffer + Enzyme (10-50 nM) + Substrate (100 µM).

Keep DMSO concentration < 2% to avoid solvent effects.

Kinetics Measurement:

Incubate at 37°C.

Aliquot 10 µL at t=0, 5, 10, 30, 60 min.

Quench with 10 µL 10% TCA or Methanol.

Analysis (HPLC):

Column: C18 Reverse Phase.

Gradient: 0-20% Acetonitrile in 0.1% TEAA buffer over 15 min.

Expectation: The 8-bromo analog will elute later (more hydrophobic) than the parent.
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Interpretation:

Observation Structural Conclusion

No Activity (0% conversion)
Active site strictly requires anti
conformation (Steric Exclusion).

Reduced Activity (<10%) Active site tolerates syn but prefers anti.

| Full Activity | Enzyme binds substrate in syn or has a flexible pocket. |

Protocol B: Synthetic Derivatization (S_NAr
Displacement)
Objective: Use 2-Amino-8-bromopurineriboside as a scaffold to synthesize 8-amino or 8-thio

derivatives.

Rationale: The C8 position is electron-deficient due to the electronegative nitrogens of the

imidazole ring and the bromine. Nucleophilic aromatic substitution (

) occurs readily with amines or thiols.

Safety: Perform in a fume hood. Bromine displacement can release HBr (neutralized by excess

amine).

Workflow Diagram:
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Figure 2: Synthetic pathway for modifying the C8 position.

Step-by-Step:

Reaction: Dissolve 50 mg of 2-Amino-8-bromopurineriboside in 2 mL of anhydrous

Ethanol (or DMF for lower solubility amines).

Nucleophile Addition: Add 5-10 equivalents of the amine (e.g., methylamine, benzylamine) or

thiol.

Reflux: Heat to 70°C in a sealed pressure vial (if using volatile amines) or reflux condenser

for 4-12 hours.
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Monitor: Check TLC (SiO2, 10% MeOH in DCM). The product will typically be more polar

(lower Rf) if an amine is added.

Purification: Evaporate solvent. Purify via Flash Chromatography (DCM:MeOH gradient).

Critical Data & Handling
Solubility Profile

Solvent Solubility Comment

Water Low (< 1 mM)
Heating required; prone to

precipitation upon cooling.

DMSO High (> 50 mM)
Recommended for stock

solutions. Store at -20°C.

Ethanol Moderate Good for synthetic reactions.

UV/Vis Characterization
Lambda max: ~305-310 nm (Bathochromic shift compared to 2-aminopurine due to Br

auxochrome).

Fluorescence:Quenched. unlike the highly fluorescent 2-aminopurine, the 8-bromo derivative

exhibits minimal fluorescence due to the "Heavy Atom Effect" (Bromine) which promotes

intersystem crossing over fluorescence emission.

Application Note: Use 8-Br-2-AP as a dark control in fluorescence experiments involving 2-

aminopurine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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